![molecular formula C14H23NO B13777192 (3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile is a complex organic compound with a unique structure that includes a hydroxy group, a nitrile group, and a polycyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Polycyclic Framework: This step involves the cyclization of a suitable precursor to form the polycyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through selective oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Addition of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, CrO3, PCC
Reduction: LiAlH4, catalytic hydrogenation
Substitution: NaCN, KCN, other nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile: shares similarities with other polycyclic compounds that contain hydroxy and nitrile groups.
Examples: Compounds with similar structures include other hydroxy-substituted polycyclic nitriles and their derivatives.
Uniqueness
Structural Features: The unique combination of the polycyclic framework, hydroxy group, and nitrile group sets this compound apart from others.
Reactivity: Its specific reactivity patterns and the ability to undergo various chemical transformations make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C14H23NO |
|---|---|
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile |
InChI |
InChI=1S/C14H23NO/c1-10(7-9-15)11-5-6-12-13(16)4-3-8-14(11,12)2/h10-13,16H,3-8H2,1-2H3/t10-,11-,12?,13+,14-/m0/s1 |
Clave InChI |
RFRHEKQBJFFFOL-ZVAZOHRGSA-N |
SMILES isomérico |
C[C@@H](CC#N)[C@@H]1CCC2[C@]1(CCC[C@H]2O)C |
SMILES canónico |
CC(CC#N)C1CCC2C1(CCCC2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


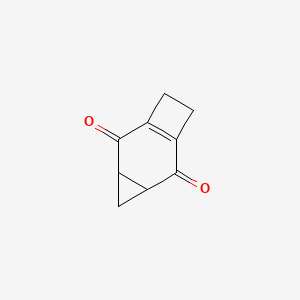
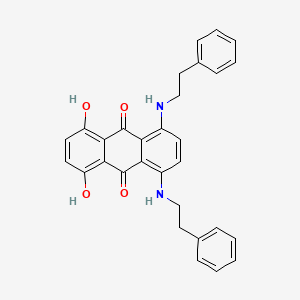

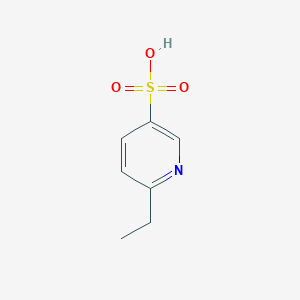
![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)
![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
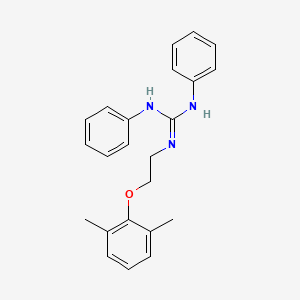
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
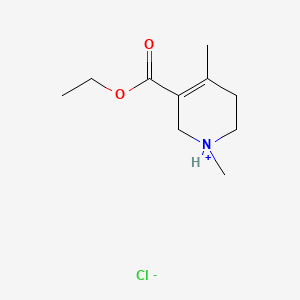

![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)

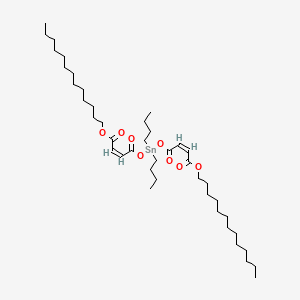
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
